Picrasidine I

Vue d'ensemble

Description

Picrasidine I is a dimeric alkaloid isolated from the plant Picrasma quassioides. It is known for its anti-inflammatory and anti-osteoclastogenic properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of bone disorders and certain types of cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine I involves the extraction from the stem of Picrasma quassioides. The process typically includes the use of normal and reverse-phase columns for bioassay-guided isolation. The active peaks are collected and identified using UHPLC-Orbitrap-Ion Trap Mass Spectrometry .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources remains the primary method. The process involves the use of solvents like dichloromethane for the preparation of stock solutions .

Analyse Des Réactions Chimiques

Types of Reactions: Picrasidine I undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Applications De Recherche Scientifique

Picrasidine I has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying dimeric alkaloids and their reactions.

Biology: It has been shown to inhibit osteoclastogenesis, making it a potential treatment for osteoporosis.

Medicine: this compound induces apoptosis in nasopharyngeal carcinoma cells via the ERK and Akt signaling pathways. It also shows promise in treating other cancers and inflammatory conditions.

Industry: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.

Mécanisme D'action

Picrasidine I exerts its effects through several molecular targets and pathways:

ERK and Akt Pathways: It induces cell cycle arrest and triggers apoptosis by downregulating these pathways.

MAPKs and NF-κB Pathways: It inhibits the activation of these pathways, reducing inflammation and osteoclastogenesis.

Reactive Oxygen Species (ROS) Generation: this compound decreases ROS generation, which is crucial for its anti-inflammatory and anti-cancer effects.

Comparaison Avec Des Composés Similaires

Picrasidine I is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Picrasidine J: Another dimeric alkaloid with anti-cancer properties.

Picrasidine C and N: These compounds are peroxisome proliferator-activated receptor agonists and have different physiological effects.

Quassidine I and A: These compounds share structural similarities but differ in their biological activities.

This compound stands out due to its potent anti-inflammatory and anti-osteoclastogenic effects, making it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

Picrasidine I, a dimeric alkaloid derived from the plant Picrasma quassioides, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms of action, therapeutic potential, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.257 g/mol |

| CAS Number | 100234-59-1 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 528.2 ± 45.0 °C |

| Flash Point | 273.3 ± 28.7 °C |

This compound exhibits anti-inflammatory and anti-osteoclastogenic effects, making it a compound of interest in both cancer therapy and bone health management .

Induction of Apoptosis

Research indicates that this compound triggers apoptosis in various cancer cell lines, including nasopharyngeal carcinoma (NPC) and oral squamous cell carcinoma (OSCC). The compound induces cell cycle arrest primarily at the G2/M phase by modulating key cyclins and cyclin-dependent kinases (CDKs). Specifically, it downregulates cyclin A, cyclin B, CDK4, and CDK6 while upregulating pro-apoptotic proteins like Bak and Bim .

Signaling Pathways

The apoptotic effects of this compound are mediated through the following signaling pathways:

- ERK and Akt Pathways : this compound activates heme oxygenase-1 (HO-1) via the ERK and Akt signaling pathways, which is crucial for its pro-apoptotic effects .

- Caspase Activation : The compound enhances the activation of caspases (caspase-3, -8, -9), which are essential for executing apoptosis. Inhibition studies using pan-caspase inhibitors suggest that both intrinsic and extrinsic apoptotic pathways are involved .

Case Studies

- Nasopharyngeal Carcinoma : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with nearly 40% apoptosis observed at higher concentrations (40 µM) . The morphological changes associated with apoptosis included chromatin condensation and loss of mitochondrial membrane potential.

- Oral Squamous Cell Carcinoma : Another investigation indicated that this compound effectively reduced cell viability in OSCC cells through similar mechanisms of inducing apoptosis and cell cycle arrest at G2/M phase . The study highlighted the downregulation of anti-apoptotic proteins such as Bcl-2.

- Melanoma Cell Lines : Research on metastatic melanoma cells revealed that this compound also induces apoptosis by triggering cell cycle arrest, further supporting its potential as an anticancer agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer types through ERK/Akt signaling modulation. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation markers in vitro. |

| Osteoclastogenesis Inhibition | Suppresses osteoclast activity, offering potential benefits for bone health. |

Propriétés

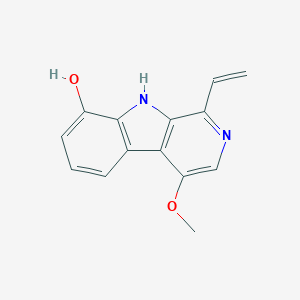

IUPAC Name |

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHWQLSNGRWJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Picrasidine I exert its anticancer effects?

A: this compound demonstrates anticancer activity through multiple mechanisms. [, ] Research indicates it induces apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [, ] This involves the activation of caspases (enzymes responsible for dismantling the cell during apoptosis), upregulation of pro-apoptotic proteins like Bak and Bim, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [] Furthermore, this compound disrupts the mitochondrial membrane potential, a key event leading to apoptosis. [] Additionally, it inhibits the phosphorylation of JNK, a protein kinase involved in cell survival and proliferation, further contributing to its pro-apoptotic effect. []

Q2: What signaling pathways are involved in this compound's activity?

A: this compound impacts several key signaling pathways. It downregulates the ERK1/2 and Akt signaling pathways, which are frequently overactive in cancer cells and contribute to uncontrolled growth and survival. [] Furthermore, this compound treatment leads to an increase in heme oxygenase-1 (HO-1) expression. [] HO-1 is an enzyme with complex roles in cancer, and its upregulation by this compound is suggested to play a critical role in its apoptosis-inducing effect. []

Q3: Is there evidence suggesting this compound's potential in specific cancer types?

A: While research is ongoing, studies highlight this compound's promising activity against Nasopharyngeal carcinoma (NPC) [] and Oral squamous cell carcinoma (OSCC). [] In NPC cells, this compound induced cytotoxicity and cell cycle arrest. [] Notably, analysis of cancer databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) revealed lower levels of HMOX1 mRNA (which encodes HO-1) in patients with Head and Neck Squamous Cell Carcinoma (HNSCC), including NPC, compared to cancer-free individuals, further supporting the potential relevance of HO-1 modulation by this compound in these cancers. [] In OSCC cells, this compound similarly reduced cell viability and induced G2/M cell cycle arrest. [] This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.